![molecular formula C13H16N2 B196129 2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole CAS No. 944263-08-5](/img/structure/B196129.png)

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Overview

Description

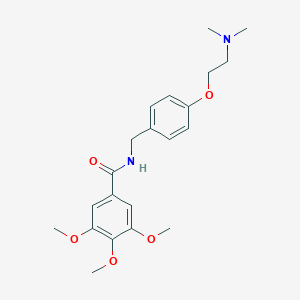

“2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole” is a chemical compound that is related to the class of imidazoles . It is also known as Dexmedetomidine , which is a highly potent and selective α2-adrenergic agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .

Molecular Structure Analysis

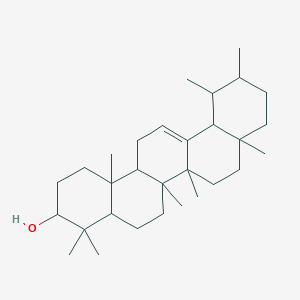

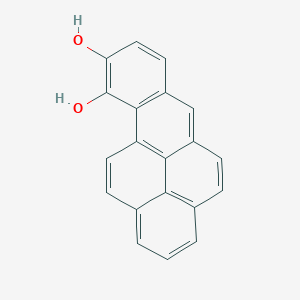

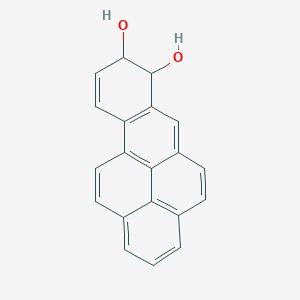

The molecular formula of “2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole” is C13H16N2 . The structure of this compound, like other imidazole derivatives, is likely to be planar .

Scientific Research Applications

Synthesis and Chemical Properties :

- L. Kudzma and S. Turnbull (1991) developed an expedient synthesis method for a related compound, 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, which is a key component in the α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991). This synthesis method achieves high yields and offers a reliable approach for preparing similar compounds.

Physicochemical Characterization :

- Pansuriya, Maguire, and Friedrich (2016) conducted a comprehensive study on the physicochemical properties and decomposition kinetics of (S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl (Pansuriya, Maguire, & Friedrich, 2016). They used techniques like X-ray crystallography, NMR, IR, and mass spectrometry for characterization, providing valuable insights into the structural and thermal properties of the compound.

Application in Metal-Organic Frameworks :

- Shi, Zhong, Guo, and Li (2015) synthesized novel lanthanide(III)-organic frameworks using a dimethylphenyl imidazole dicarboxylate-based compound (Shi, Zhong, Guo, & Li, 2015). These frameworks exhibited potential as fluorescence sensors, highlighting the compound's utility in developing advanced materials with sensory applications.

Binding Interaction Studies :

- Jayabharathi, Sundharesan, Prabhakaran, and Karunakaran (2015) explored the binding interactions of a bioactive fluorophore, 1-(3,5-dimethylphenyl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, with ZnO nanomaterials (Jayabharathi, Sundharesan, Prabhakaran, & Karunakaran, 2015). Their findings are significant for understanding the interactions between nanomaterials and bioactive molecules, which is crucial in biomedical nanotechnologies.

Mechanism of Action

Future Directions

Dexmedetomidine, a compound similar to “2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole”, has been found to have a positive impact on immediate and long-term pain outcomes when administered during surgery . This suggests potential future directions for the use of “2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole” in clinical practice.

properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.